molecular formula C11H8ClN5 B2492827 N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 120765-47-1

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2492827
CAS RN: 120765-47-1
M. Wt: 245.67
InChI Key: YWMOBFXAHDWFSP-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-phenylacetamide with NH4OAc . A mixture of pyrimidine and NH4OAc in n-BuOH was heated under reflux for 2.5 hours .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed using 1H NMR spectroscopy . The 1H NMR (600 MHz, DMSO-d6) data is as follows: δ 11.80 (br s, 1H, NH, H-7), 9.42 (s, 1H, NH), 8.30 (s, 1H, H-2), 7.96 (d, J = 8.9 Hz, 2H, Ar–H), 7.38 (d, J = 8.9 Hz, 2H, Ar–H), 7.26 (dd, J = 3.5, 2.1 Hz, 1H, H-6), 6.80 (dd, J = 3.5, 1.7 Hz, 1H, H-5) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” include its appearance as a white powder, a yield of 50%, and a melting point of 227 °C .

Future Directions

The future directions for the study of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential as anticancer agents . This could include more detailed studies of their mechanisms of action, as well as the design of new selective, effective, and safe anticancer agents .

properties

IUPAC Name

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMOBFXAHDWFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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